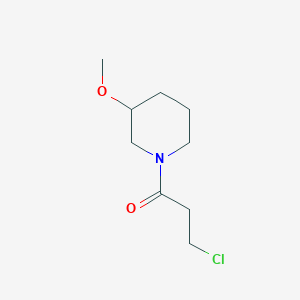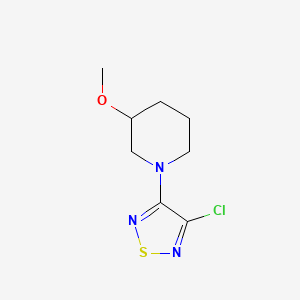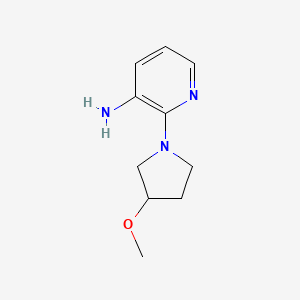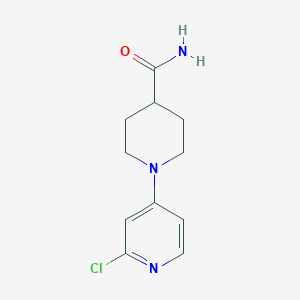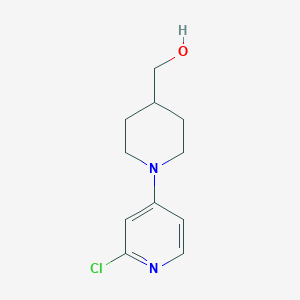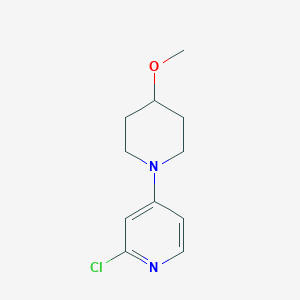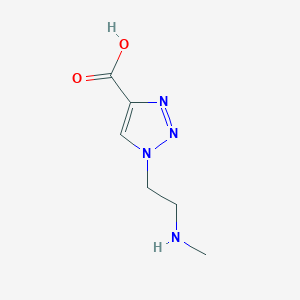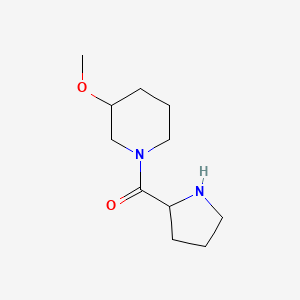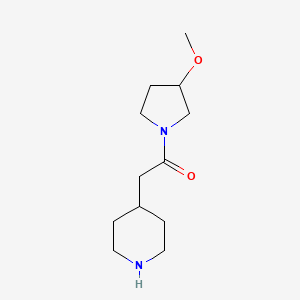
(2S,6R)-4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine
Overview
Description
(2S,6R)-4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine (CMP) is a synthetic organic compound used in various scientific research applications. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. CMP is a racemic mixture of the two enantiomers, (2S,6R)-CMP and (2R,6S)-CMP. In its pure form, CMP is a white crystalline solid with a melting point of 155°C.
Scientific Research Applications
Biocorrosion Inhibition
- Biocorrosion Inhibition Effect: A study explored the inhibition effect of 2-aminopyrimidine derivatives, including compounds with structural similarities to the requested molecule, on the biocorrosion of X65 steel. The compounds showed promising results in reducing the biocorrosion caused by Desulfotomaculum sp. strains, highlighting their potential as biocorrosion inhibitors in industrial applications (Onat et al., 2016).
Synthesis and Structural Analysis
- Synthesis and X-ray Analysis: Research focused on the synthesis and structural elucidation of a mecarbinate derivative, demonstrating the methodological advances in the synthesis of complex molecules with potential pharmacological activities. This includes insights into the crystal structure and vibrational spectral studies, which are critical for understanding the chemical and physical properties of new compounds (Luo et al., 2019).
Halogen/Halogen Displacement
- Silyl‐Mediated Halogen Exchange: A study detailed the process of halogen/halogen displacement in pyrimidines, including the replacement of chlorine with bromine and iodine in chloropyrimidines, contributing to the understanding of chemical reactivity and the synthesis of halogenated compounds (Schlosser & Cottet, 2002).
Efficient Synthesis of Complex Molecules
- Efficient Synthesis of Erismodegib: Describes an efficient synthesis route for Erismodegib, involving a key step where the chlorine of 2-chloro-5-nitropyridine is displaced by 2,6-dimethylmorpholine. This study showcases the practical approaches to synthesizing complex molecules, which could be relevant to the development of new drugs or materials (Hu et al., 2014).
properties
IUPAC Name |
(2R,6S)-4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYMBQRDHIJTBH-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



